N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide
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Overview
Description
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide and its derivatives are significant for their pharmacological activities, particularly due to their structural relation to the 1,4-dihydropyridine class, which is known for cardiovascular benefits. The synthesis and characterization of such compounds involve complex organic synthesis techniques, aiming to explore their antimicrobial activities among other pharmacological properties. Derivatives of this compound have been synthesized and characterized by spectral data (I.R., N.M.R., Mass), showing promise in antimicrobial activities (D. N. Joshi, 2015).
Antifungal and Antibacterial Activity
Research into the antifungal and antibacterial efficacy of these compounds is a primary area of interest. Compounds synthesized from this compound have shown significant antifungal activity against various pathogens, including Botrytis cinerea and Gibberella zeae, suggesting a potential role in developing new antifungal agents. These findings support the therapeutic potential of these derivatives in combating fungal infections (Xue Si, 2009).
Chemical Transformations and Reactions
The chemical transformations involving these compounds are of interest for their potential in synthesizing new chemical entities with various pharmacological activities. Studies have explored the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating the versatility of these compounds in chemical reactions to produce novel molecules with potential pharmacological applications (S. A. Al-Issa, 2012).
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, influence its efficacy and stability. For instance, acidic conditions may alter its solubility, affecting absorption.
Remember, understanding the intricate dance between molecules and receptors helps us appreciate the magic of pharmacology! 🌟 .
properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23-15-17(20(26)24-12-5-6-13-24)14-18(21(23)27)22-19(25)11-7-10-16-8-3-2-4-9-16/h2-4,8-9,14-15H,5-7,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHKGMLPCDWCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)CCCC2=CC=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.